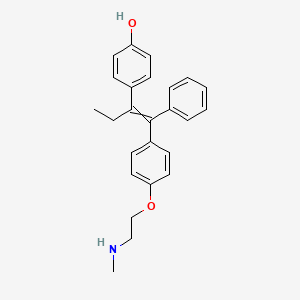

N-Desmethyl-4'-hydroxy Tamoxifen (E/Z Mixture)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Desmethyl-4’-hydroxy Tamoxifen is a metabolite of Tamoxifen, a selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive breast cancer. This compound is formed through the metabolic processes involving cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl-4’-hydroxy Tamoxifen involves multiple steps, starting from Tamoxifen. The primary metabolic pathways include N-demethylation and hydroxylation. The N-demethylation is mediated by CYP3A4, while the hydroxylation is mediated by CYP2D6 . The reaction conditions typically involve the use of these enzymes in a controlled environment to ensure the formation of the desired metabolite.

Industrial Production Methods

Industrial production of N-Desmethyl-4’-hydroxy Tamoxifen follows similar metabolic pathways but on a larger scale. The process involves the use of bioreactors containing the necessary enzymes to facilitate the conversion of Tamoxifen to its active metabolites. The conditions are optimized to maximize yield and purity, ensuring the compound’s effectiveness for therapeutic use .

Analyse Chemischer Reaktionen

Metabolic Formation Pathways

N-desmethyl-4'-hydroxy tamoxifen is primarily synthesized via hepatic metabolism of tamoxifen, mediated by cytochrome P450 enzymes:

Conjugation Reactions

Endoxifen undergoes phase II metabolism to enhance excretion:

| Conjugation Type | Enzyme | Product | Functional Impact |

|---|---|---|---|

| Sulfation | SULT1A1/1E1 | Endoxifen sulfate | Reduces cellular bioavailability |

| Glucuronidation | UGT2B7, UGT2B15 | Endoxifen glucuronide | Facilitates renal elimination |

These reactions reduce endoxifen's active concentrations but are reversible, allowing tissue-specific reactivation .

Degradation Pathways

-

Oxidative degradation : Endoxifen forms quinone methides via peroxidase-mediated oxidation, leading to DNA adducts linked to genotoxicity .

-

Photodegradation : Exposure to UV light induces cis-trans isomerization, altering pharmacological activity .

Key Research Findings

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

N-Desmethyl-4'-hydroxy Tamoxifen exhibits strong binding affinity for estrogen receptors (ER), making it a valuable compound in breast cancer treatment. It effectively blocks estrogen-stimulated growth in estrogen receptor-positive human breast cancer cell lines, demonstrating half-maximal inhibition of estrogen-responsive gene expression .

Case Study: Breast Cancer Treatment

In a study involving female Sprague-Dawley rats, the administration of Tamoxifen and its metabolites, including N-Desmethyl-4'-hydroxy Tamoxifen, led to the formation of DNA adducts in uterine tissues. This suggests that the compound may play a role in the molecular mechanisms underlying the anticancer effects of Tamoxifen .

Endocrine Therapy

Tamoxifen and its metabolites are crucial in endocrine therapy for breast cancer. The efficacy of N-Desmethyl-4'-hydroxy Tamoxifen is comparable to that of other active metabolites like endoxifen. Studies indicate that these metabolites contribute significantly to the therapeutic outcomes observed in patients receiving Tamoxifen treatment .

Clinical Implications

Clinical trials have shown that the use of N-Desmethyl-4'-hydroxy Tamoxifen can improve recurrence-free survival rates in patients with hormone receptor-positive breast cancer. The compound's ability to antagonize estrogen's effects while maintaining some estrogen-like properties may provide a balanced therapeutic approach .

Metabolic Studies

Research has highlighted the metabolic pathways involving N-Desmethyl-4'-hydroxy Tamoxifen, emphasizing its role as a metabolite that influences the pharmacokinetics of Tamoxifen. Variability in patient responses to Tamoxifen therapy can be partially attributed to differences in the metabolism of this compound .

Bioanalytical Variability

A study analyzing patient samples revealed significant inter-patient variability in the concentrations of N-Desmethyl-4'-hydroxy Tamoxifen and other metabolites. This variability underscores the need for personalized medicine approaches when prescribing Tamoxifen-based therapies .

Resistance Mechanisms

Understanding resistance mechanisms to endocrine therapies is critical for improving treatment strategies. Research has developed endoxifen-resistant models that may better reflect clinical scenarios where patients exhibit resistance to standard treatments involving N-Desmethyl-4'-hydroxy Tamoxifen .

Development and Characterization

The characterization of these resistant models has provided insights into how alterations in estrogen receptor signaling can lead to treatment failure, highlighting the importance of ongoing research into this compound's role in resistance mechanisms .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Anticancer Properties | Potent ER binding; inhibits estrogen-stimulated growth in breast cancer cells |

| Endocrine Therapy | Improves survival rates in hormone receptor-positive breast cancer patients |

| Metabolic Studies | Influences pharmacokinetics; variability affects patient responses |

| Resistance Mechanisms | Insights into treatment resistance; development of resistant cell models |

Wirkmechanismus

N-Desmethyl-4’-hydroxy Tamoxifen exerts its effects by binding to estrogen receptors, thereby inhibiting estrogen-mediated cell proliferation. The compound acts as a potent antagonist of the estrogen receptor, preventing the activation of estrogen-responsive genes . This inhibition leads to the induction of apoptosis and the suppression of tumor growth in estrogen receptor-positive breast cancer cells . The molecular targets involved include the estrogen receptor alpha (ERα) and various downstream signaling pathways that regulate cell cycle progression and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tamoxifen: The parent compound, which is less potent than its metabolites but widely used in breast cancer treatment.

4-Hydroxy Tamoxifen: Another active metabolite with similar estrogen receptor antagonistic properties.

Norendoxifen: A potent aromatase inhibitor and a metabolite of Tamoxifen.

Uniqueness

N-Desmethyl-4’-hydroxy Tamoxifen is unique due to its high potency and effectiveness in inhibiting estrogen receptor activity. It is considered more potent than Tamoxifen and 4-Hydroxy Tamoxifen, making it a crucial component in the therapeutic efficacy of Tamoxifen treatment . Its ability to induce apoptosis and inhibit cell proliferation at lower concentrations sets it apart from other similar compounds .

Biologische Aktivität

N-Desmethyl-4'-hydroxy Tamoxifen (also referred to as N-desmethyltamoxifen) is a significant metabolite of tamoxifen, a selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive breast cancer. This article explores its biological activity, mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.

Overview of Tamoxifen and Its Metabolites

Tamoxifen is primarily prescribed for breast cancer treatment due to its ability to inhibit estrogen's effects on cancer cells. Upon administration, tamoxifen undergoes extensive metabolism, yielding several active metabolites, including:

- 4-Hydroxytamoxifen (4-OHT)

- N-Desmethyl-4'-hydroxy Tamoxifen (N-desmethyltamoxifen)

- Endoxifen

Among these, N-desmethyltamoxifen has garnered attention for its potent biological activity and therapeutic implications.

N-desmethyltamoxifen exhibits anti-estrogenic properties similar to those of its parent compound. It functions by:

- Competitive Inhibition : It competes with estrogen for binding to estrogen receptors (ER), thereby inhibiting the proliferation of ER-positive breast cancer cells .

- Alteration of Growth Factors : It leads to decreased levels of tumor growth factors and insulin-like growth factor 1 (IGF-1), which are critical for tumor growth .

- Induction of Apoptosis : By blocking estrogen's effects, it promotes apoptosis in cancer cells, contributing to tumor regression .

Pharmacokinetics

The pharmacokinetic profile of N-desmethyltamoxifen is characterized by:

- Half-life : Approximately 14 days, which allows for prolonged therapeutic effects .

- Metabolism : It is primarily metabolized in the liver through cytochrome P450 enzymes (CYP2D6, CYP3A4), leading to the formation of other metabolites like endoxifen .

- Elimination : Predominantly excreted in feces, with a minor fraction eliminated via urine .

Biological Activity and Efficacy

Research has demonstrated that N-desmethyltamoxifen possesses significant biological activity:

- Estrogen Receptor Binding Affinity : It has a high affinity for ERs, comparable to that of 4-hydroxytamoxifen, making it an effective agent against ER-positive tumors .

- Antitumor Effects : Studies indicate that it can inhibit tumor growth in vitro and in vivo, showcasing its potential as an effective therapeutic agent in breast cancer treatment .

Clinical Studies and Case Reports

Several clinical studies have investigated the efficacy and safety of tamoxifen and its metabolites:

Eigenschaften

CAS-Nummer |

170171-12-7 |

|---|---|

Molekularformel |

C25H27NO2 |

Molekulargewicht |

373.5 g/mol |

IUPAC-Name |

4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenol |

InChI |

InChI=1S/C25H27NO2/c1-3-24(19-9-13-22(27)14-10-19)25(20-7-5-4-6-8-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3/b25-24- |

InChI-Schlüssel |

KLPBCGLMGLFHNY-IZHYLOQSSA-N |

SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=C(C=C3)O |

Isomerische SMILES |

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCNC)/C3=CC=C(C=C3)O |

Kanonische SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=C(C=C3)O |

Synonyme |

4-[(1Z)-1-[[4-[2-(Methylamino)ethoxy]phenyl]phenylmethylene]propyl]phenol; _x000B_(Z)-4-[1-[[4-[2-(Methylamino)ethoxy]phenyl]phenylmethylene]propyl]phenol; |

Herkunft des Produkts |

United States |

Q1: How does Endoxifen exert its anti-cancer effects?

A1: Endoxifen, a potent metabolite of Tamoxifen, exhibits a high binding affinity for estrogen receptors (ER), similar to 4-hydroxytamoxifen. [] This binding interaction effectively blocks estrogen from binding to its receptors in breast cancer cells. [] Consequently, Endoxifen inhibits estrogen-dependent cell proliferation, effectively suppressing the growth of estrogen receptor-positive (ER+) breast cancer cells. []

Q2: What is the connection between CYP2D6 genetic variations and Endoxifen's effectiveness?

A2: Research indicates that the enzyme CYP2D6 plays a crucial role in the formation of Endoxifen from Tamoxifen. [] Patients carrying specific genetic variations in the CYP2D6 gene, such as the CYP2D64 variant allele, demonstrate significantly reduced CYP2D6 enzyme activity. [, ] This reduced activity leads to lower Endoxifen plasma concentrations during Tamoxifen treatment. [] Consequently, these patients might experience a diminished response to Tamoxifen therapy. [, ] Conversely, the CYP2C1917 allele, associated with increased enzyme activity, was linked to better outcomes during Tamoxifen treatment. []

Q3: Can formalin-fixed and paraffin-embedded (FFPE) tissues be used to quantify Endoxifen and other Tamoxifen metabolites?

A3: Yes, a sensitive and specific analytical method using liquid chromatography and tandem mass spectrometry (LC-MS/MS) has been developed to quantify Tamoxifen and its metabolites, including Endoxifen, in FFPE tissues. [] This method offers a valuable opportunity to retrospectively analyze archived tissue samples, providing insights into Tamoxifen metabolism and its correlation with treatment response. []

Q4: What are the future directions for research on Endoxifen and Tamoxifen therapy?

A5: Ongoing research focuses on exploring the relationship between Endoxifen and 4-hydroxytamoxifen serum concentrations and treatment outcomes. [] Investigating the potential of these metabolites as biomarkers for predicting Tamoxifen efficacy is crucial. [] Additionally, prospective clinical trials are necessary to validate the use of CYP2D6 genotyping in guiding personalized Tamoxifen therapy. [] Understanding the interplay between Endoxifen, other Tamoxifen metabolites, and patient genetics holds the key to optimizing breast cancer treatment strategies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.